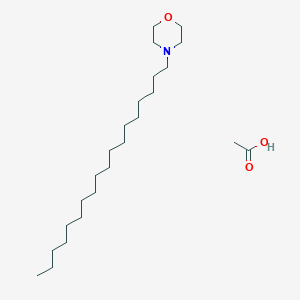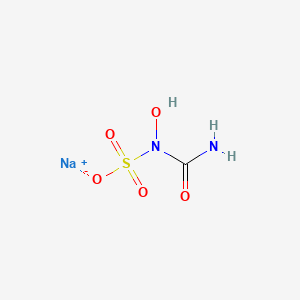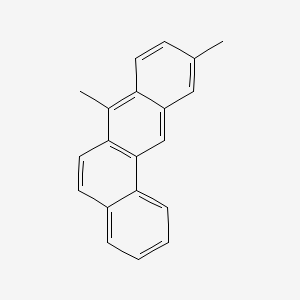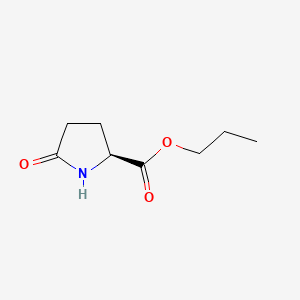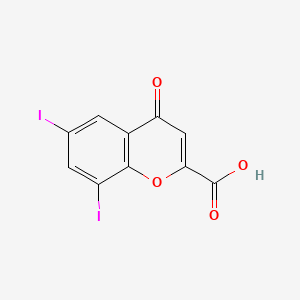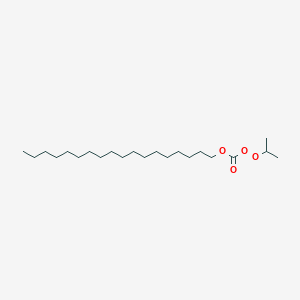
1-Benzyl-2-((hydroxyimino)methyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE is a chemical compound with the molecular formula C13H13ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a benzyl group and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE typically involves the reaction of 2-chloromethylpyridine with benzylamine, followed by the introduction of the hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The pyridinium ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE can be compared with other similar compounds, such as:
2-[(HYDROXYIMINO)(METHYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Similar structure but with a methylthio group instead of a benzyl group.
2-[(HYDROXYIMINO)(PHENYLTHIO)METHYL]-1-METHYLPYRIDINIUM CHLORIDE: Contains a phenylthio group, showing different reactivity and biological activity.
2-(HYDROXYIMINOMETHYL)-1-METHYLPYRIDINIUM CHLORIDE: Known for its high activity as an acetylcholinesterase reactivator.
The uniqueness of 1-BENZYL-2-[(HYDROXYIMINO)METHYL]PYRIDINIUM CHLORIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
36741-85-2 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
(NE)-N-[(1-benzylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C13H12N2O.ClH/c16-14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12;/h1-10H,11H2;1H |
InChI Key |
DMOUGVRKNQFSTB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2/C=N/O.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=NO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


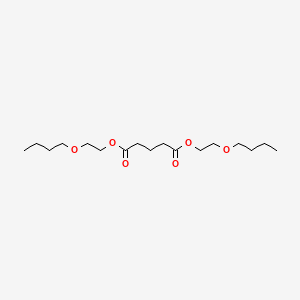


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
